Potassium laurate

Catalog No.
S656215
CAS No.
10124-65-9
M.F
C12H24KO2
M. Wt
239.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium laurate

CAS Number

10124-65-9

Product Name

Potassium laurate

IUPAC Name

potassium;dodecanoate

Molecular Formula

C12H24KO2

Molecular Weight

239.42 g/mol

InChI

InChI=1S/C12H24O2.K/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);

InChI Key

OGGBYDPEZJVNHM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)[O-].[K+]

Synonyms

dodecanoic acid, lauric acid, lauric acid, ammonium salt, lauric acid, barium and cadmium salt (4:1:1), lauric acid, calcium salt, lauric acid, lithium salt, lauric acid, magnesium salt, lauric acid, nickel(2+) salt, lauric acid, potassium salt, lauric acid, sodium salt, potassium laurate, sodium dodecanoate, sodium laurate

Canonical SMILES

CCCCCCCCCCCC(=O)O.[K]

Isomeric SMILES

CCCCCCCCCCCC(=O)[O-].[K+]

The exact mass of the compound Potassium laurate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Potassium laurate is a highly soluble, 12-carbon anionic carboxylate surfactant (metallic soap) widely procured for its quantifiable room-temperature processability and high monomer availability. As a sulfate-free, biodegradable surfactant, it serves as a critical emulsifier, wetting agent, and foam generator in personal care, industrial cleaning, and agricultural formulations. Unlike longer-chain or sodium-based analogs, potassium laurate offers a high critical micelle concentration (CMC) and a low Krafft point, making it a highly suitable precursor for cold-process manufacturing where rapid lathering and high free-monomer activity are required without the energy overhead of continuous heating[1].

Substituting potassium laurate with its closest chemical analog, sodium laurate, fundamentally disrupts thermal processability. Sodium laurate has a significantly higher Krafft point, requiring heated mixing vessels to achieve and maintain solubility, which increases manufacturing energy costs and risks low-temperature precipitation in the final product [1]. Conversely, substituting with longer-chain potassium soaps, such as potassium myristate or potassium oleate, drastically lowers the critical micelle concentration (CMC). This premature micellization reduces the concentration of free surfactant monomers available for rapid surface wetting and alters the foaming dynamics from rapid generation to dense stability, which can compromise the performance of fast-acting degreasers and cold-process cleansers [2].

Thermal Processability and Cold-Process Compatibility

The choice of counterion in lauric acid salts dictates the thermal requirements for manufacturing. Potassium laurate exhibits a Krafft temperature of ≤ 20°C, allowing it to remain fully soluble and functional at room temperature. In contrast, sodium laurate and longer-chain sodium soaps possess significantly higher Krafft points (often > 25°C to 38°C), necessitating heated water phases for dissolution [1]. This thermal advantage allows potassium laurate to be utilized in cold-process formulations, directly reducing energy expenditures during large-scale compounding and preventing product clouding or precipitation during winter shipping and storage.

Evidence DimensionSolubility Threshold (Krafft Point)
Target Compound Data≤ 20°C (Freely soluble at room temperature)
Comparator Or BaselineSodium laurate (> 25°C to 38°C, requiring heating)
Quantified DifferencePotassium laurate lowers the required processing temperature by at least 5–15°C compared to its sodium counterpart.
ConditionsAqueous surfactant solutions at standard atmospheric pressure.

Eliminates the need for heated mixing vessels in industrial scale-up, significantly reducing energy costs and preventing low-temperature precipitation.

Monomer Availability and Critical Micelle Concentration (CMC)

The 12-carbon saturated chain of potassium laurate provides a quantifiably higher Critical Micelle Concentration (CMC) compared to longer-chain potassium soaps. Potassium laurate demonstrates a CMC of 0.0255 M, whereas potassium oleate (C18:1) has a CMC of just 0.0010 M [1]. Because surfactants act as individual monomers to reduce surface tension before forming micelles, the 25.5-fold higher CMC of potassium laurate ensures a vastly greater reservoir of free monomers in solution. This property drives rapid surface wetting and immediate foam generation, which are often suppressed in formulations relying solely on low-CMC surfactants that prematurely lock monomers into micellar structures.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data0.0255 M
Comparator Or BaselinePotassium oleate (0.0010 M)
Quantified DifferencePotassium laurate requires a 25.5-fold higher concentration to initiate micellization.
ConditionsAqueous solution at ambient temperature.

Ensures a significantly higher concentration of free surfactant monomers, which is critical for rapid surface wetting and rapid initial foam generation in cleansers.

Saline-Tolerant Monomer Activity vs. Synthetic Sulfates

In environments with high ionic strength, such as physiological saline or hard water, surfactants often suffer from depressed CMCs, leading to premature micellization and loss of active wetting properties. In 0.9% NaCl physiological saline, potassium laurate maintains a robust CMC of 25.1 mM. In stark contrast, common synthetic anionic surfactants like Sodium Dodecyl Sulfate (SDS) and Sodium Laureth Sulfate (SLES) drop to CMCs of 3.3 mM and 0.8 mM, respectively, under the same saline conditions[1]. This demonstrates that potassium laurate can sustain high levels of active, unaggregated monomers even in electrolyte-rich formulations where standard synthetic sulfates would aggregate and lose immediate surface activity.

Evidence DimensionCMC in 0.9% NaCl (Physiological Saline)
Target Compound Data25.1 mM
Comparator Or BaselineSodium Dodecyl Sulfate (SDS) (3.3 mM)
Quantified DifferencePotassium laurate maintains a 7.6-fold higher CMC in saline compared to SDS.
Conditions0.9% (w/v) NaCl solution at 25°C.

Prevents premature micellization in high-salt environments, ensuring the surfactant remains active as free monomers in physiological, agricultural, or hard-water formulations.

Electrostatic Protein Interaction Mechanism

Beyond standard lipid solubilization, potassium laurate exhibits a specific electrostatic interaction mechanism with viral and bacterial surface proteins. Isothermal Titration Calorimetry (ITC) studies reveal that potassium laurate yields a negative change in enthalpy (ΔH) when interacting with viral particles, indicating strong electrostatic binding to surface proteins. This contrasts with longer-chain soaps like potassium oleate, which primarily rely on hydrophobic disruption of the lipid bilayer [1]. For formulators of biocidal washes, this means potassium laurate provides a distinct, protein-targeted denaturation pathway that can complement lipid-disrupting agents in broad-spectrum antimicrobial products.

Evidence DimensionEnthalpy of Interaction (ΔH) with Viral Particles
Target Compound DataNegative ΔH (Electrostatic protein interaction)
Comparator Or BaselinePotassium oleate (Hydrophobic lipid disruption)
Quantified DifferencePotassium laurate shifts the primary mechanism of action from lipid bilayer disruption to electrostatic protein binding.
ConditionsIsothermal Titration Calorimetry (ITC) with viral suspensions.

Allows formulators to design targeted biocidal washes or agricultural adjuvants that specifically denature surface proteins rather than relying solely on lipid solubilization.

Cold-Process Sulfate-Free Cleanser Manufacturing

Because potassium laurate boasts a Krafft point of ≤ 20°C, it is highly prioritized in the large-scale procurement of raw materials for sulfate-free liquid soaps, shampoos, and body washes. It allows manufacturers to utilize cold-process blending, eliminating the energy-intensive heating steps required when using sodium laurate or other high-Krafft-point surfactants [1].

Rapid-Wetting Industrial Degreasers and Hard Surface Cleaners

Industrial degreasers require immediate surface tension reduction to penetrate oils and soils quickly. The high CMC of potassium laurate (0.0255 M) ensures that a massive reservoir of free surfactant monomers is available upon application, delivering faster initial wetting and rapid foam generation compared to low-CMC alternatives like potassium oleate, which tend to form micelles before achieving maximum surface coverage [1].

Electrolyte-Tolerant Agricultural Adjuvants

In agricultural sprays, active ingredients are often formulated in hard water or high-salt solutions. Potassium laurate's ability to maintain a high CMC (25.1 mM) even in 0.9% saline ensures that it does not prematurely aggregate into micelles [2]. This keeps the surfactant active for leaf-surface wetting and allows it to utilize its electrostatic protein-binding mechanism to act as a co-formulant in fungicidal or bactericidal crop washes.

Emulsion Polymerization and Latex Stabilization

In the synthesis of synthetic rubbers and latexes, maintaining a stable emulsion without temperature-induced precipitation is critical for uniform particle size. Potassium laurate is selected over sodium-based soaps because its high room-temperature solubility prevents the emulsifier from crashing out of the aqueous phase during cooling cycles, ensuring consistent lot-to-lot reproducibility in polymer manufacturing [1].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.14133649 g/mol

Monoisotopic Mass

239.14133649 g/mol

Heavy Atom Count

15

UNII

V4361R8N4Z

Related CAS

143-07-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 18 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 5 of 18 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10124-65-9
67701-09-1

Wikipedia

Potassium laurate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying; Surfactant

General Manufacturing Information

Fabricated metal product manufacturing
Paint and coating manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Transportation equipment manufacturing
Dodecanoic acid, potassium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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